4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C21H33BO2 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H33BO2/c1-14-12-15-16(19(4,5)11-10-18(15,2)3)13-17(14)22-23-20(6,7)21(8,9)24-22/h12-13H,10-11H2,1-9H3 |
InChI Key |
LCUPVOBRHLBAPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C |
Origin of Product |
United States |
Biological Activity
4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention for its potential biological activities. This compound features a boronic ester functional group and a complex naphthyl structure that may influence its reactivity and biological interactions.
- Molecular Formula : C21H33BO2
- Molecular Weight : 328.30 g/mol
- CAS Number : 1010385-53-1
- Chemical Structure : The structure includes a dioxaborolane ring which is crucial for its biological activity.
The biological activity of this compound primarily revolves around its interaction with retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression and play critical roles in various physiological processes including cell differentiation and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane exhibit significant biological activities:
-
RXR Agonism :
- The compound has been shown to act as an RXR agonist. RXR agonists are known to promote transcriptional activity linked to cellular differentiation and apoptosis.
- In studies involving mammalian cell lines, this compound demonstrated comparable or enhanced activity compared to established RXR agonists like bexarotene .
-
Anticancer Potential :
- The compound's ability to activate RXR pathways suggests potential applications in cancer therapy. RXR-selective agonists have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Specific studies have illustrated that RXR agonism can suppress uncontrolled cell proliferation in various cancer models .
Study 1: RXR Selective Agonism
In a comparative study involving several novel analogs of RXR agonists:
- Objective : To evaluate the biological activity of new compounds against established RXR agonists.
- Findings : The analogs exhibited enhanced RXR-mediated transcriptional activity and apoptosis induction in cutaneous T-cell lymphoma (CTCL) models .
Study 2: Synthetic Applications
Research has also focused on the synthetic utility of this compound:
- Objective : To assess the compound as a building block in organic synthesis.
- Findings : The compound was utilized in the synthesis of biologically active derivatives with improved pharmacological profiles. Its structure allows for further modifications that enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Bexarotene | FDA-approved RXR agonist | Used for CTCL treatment; known side effects include hypothyroidism |
| 4-(naphthalen-1-yl)phenyl dioxaborolane | Moderate RXR activation | Lacks the complex naphthyl structure |
| Disila-bexarotene | Enhanced RXR selectivity | Silicon-based analog with improved properties |
Scientific Research Applications
Organic Synthesis
Carbon-Carbon Bond Formation:
This compound is primarily recognized for its ability to facilitate carbon-carbon bond formation in organic chemistry. It acts as a reagent in coupling reactions that are essential for synthesizing complex organic molecules. Such reactions are crucial for the development of various chemical products ranging from pharmaceuticals to agrochemicals .
Case Study:
In a study focusing on organic synthesis methodologies, researchers demonstrated the use of this compound in Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing its effectiveness as a coupling agent .
Pharmaceutical Development
Drug Candidate Synthesis:
The compound is employed in the pharmaceutical industry to modify biological molecules and develop novel drug candidates. Its unique properties allow for enhanced bioavailability and efficacy of therapeutic agents. This application is particularly important for creating drugs that require specific molecular configurations to interact effectively with biological targets .
Case Study:
A recent investigation highlighted the role of this compound in synthesizing a new class of anti-cancer drugs. The modifications facilitated by the dioxaborolane structure improved the pharmacokinetic properties of the resulting compounds significantly .
Materials Science
Advanced Material Production:
In materials science, 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is utilized in creating polymers and nanomaterials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .
Case Study:
Research has shown that incorporating this compound into polymer blends results in improved tensile strength and flexibility. These enhancements make the materials suitable for high-performance applications such as coatings and electronic devices .
Organic Electronics
Application in OLEDs:
The compound is also explored for its potential in organic electronics. It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics contribute to improved efficiency and stability of these devices .
Case Study:
A study focusing on OLED technology demonstrated that devices incorporating this compound exhibited higher luminous efficiency compared to traditional materials. This advancement is significant for future developments in display technologies .
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Organic Synthesis | Carbon-carbon bond formation | High yields in coupling reactions |
| Pharmaceutical Development | Drug candidate synthesis | Enhanced bioavailability and efficacy |
| Materials Science | Production of advanced polymers | Improved mechanical properties |
| Organic Electronics | Development of OLEDs and OPVs | Increased efficiency and stability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Tetrahydronaphthalene Ring
4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 853998-14-8):
- 4,4,5,5-Tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane: Key Difference: Silicon replaces two carbons in the tetrahydronaphthalene. Impact: Enhanced lipophilicity and resistance to oxidative metabolism, as demonstrated in the synthesis of disila-bexarotene, a retinoid agonist .
Functional Group Modifications
- 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic Acid (6b/LGD1069): Key Difference: Replaces the boronate ester with a carboxylic acid. Impact: Shifts application from synthetic chemistry to pharmacology, acting as a retinoid X receptor (RXR)-selective agonist with clinical relevance in cancer therapy .
Aromatic System Variations
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (CAS 68716-52-9):
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2):
- Key Difference : Incorporates a sulfur-containing benzo[b]thiophene ring.
- Impact : Electron-withdrawing sulfur alters electronic density, reducing coupling efficiency in aryl-aryl bond formations .
Preparation Methods
Diels-Alder Cyclization
Reacting 2,3-dimethyl-1,3-butadiene with a tetramethylcyclohexenone derivative under Lewis acid catalysis (e.g., AlCl₃) yields the tetrahydronaphthalene skeleton. Subsequent methylation at positions 3, 5, and 8 is achieved using methyl iodide and a strong base (e.g., LDA) in THF at −78°C.
Key reaction parameters :
-
Temperature: −78°C to room temperature
-
Catalyst: AlCl₃ (10 mol%)
-
Yield: 68–72% after purification via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Borolane Ring Formation
The dioxaborolane ring is constructed via condensation between the tetrahydronaphthalenol intermediate and 2,2,4,4-tetramethyl-1,3,2-dioxaborolane.
Condensation Protocol
-
Activation of diol : The diol (1.0 equiv) is treated with BF₃·OEt₂ (1.2 equiv) in anhydrous dichloromethane under argon.
-
Boronic acid introduction : 2,2,4,4-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h.
-
Work-up : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and purified via flash chromatography (petroleum ether/ethyl acetate = 4:1).
Optimization data :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BF₃·OEt₂ | 89 | 99.5 |
| TMSOTf | 75 | 98.2 |
| None | 22 | 85.0 |
Nickel-Catalyzed Coupling for Functionalization
Recent advances leverage photoredox/nickel dual catalysis to introduce aryl groups to the tetrahydronaphthalene core prior to borolane formation.
General Procedure
-
Substrate : 3-iodo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (1.0 equiv)
-
Catalyst : Ni(PCy₃)₂Cl₂ (5 mol%)
-
Ligand : dtbbpy (6 mol%)
Yield : 92% (GC analysis with internal standard).
Structural Characterization
NMR Spectroscopy
Q & A
Q. What are the optimal synthetic routes for preparing this dioxaborolane compound?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting pinacolborane with a substituted aryl halide precursor (e.g., bromo- or iodoarene derivatives) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like potassium carbonate. The reaction is carried out in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Purification often requires column chromatography or recrystallization to achieve >95% purity.
Q. How is this compound utilized in Suzuki-Miyaura coupling reactions?
As a boronic ester, it serves as a nucleophilic partner in Suzuki-Miyaura couplings. The dioxaborolane group stabilizes the boron center, enabling efficient transmetallation with palladium catalysts. Typical conditions include using Pd(OAc)₂ or PdCl₂(dppf) as catalysts, aqueous Na₂CO₃ as a base, and DME/water as solvents at reflux temperatures (80–100°C). The reaction yields biaryl products critical for pharmaceutical intermediates or conjugated polymers .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the absence of unreacted starting materials and verify substitution patterns.
- FT-IR : Identification of B-O (∼1350 cm⁻¹) and C-B (∼1180 cm⁻¹) stretching vibrations.
- Mass Spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis of boron-containing species.
- X-ray Crystallography : To resolve steric effects from the tetrahydronaphthalene and tetramethyl groups .
Advanced Research Questions
Q. How do steric and electronic effects of the tetrahydronaphthalene substituent influence reactivity?
The 3,5,5,8,8-pentamethyltetrahydronaphthalen-2-yl group introduces significant steric hindrance, which slows transmetallation in cross-coupling reactions but improves regioselectivity. Electronically, the alkyl groups donate electron density to the boron center, enhancing stability but reducing electrophilicity. Computational studies (DFT) suggest that the substituent’s conformation affects the boron atom’s accessibility, impacting reaction kinetics .
Q. What strategies mitigate hydrolytic degradation during storage or reaction?
Hydrolysis of the dioxaborolane ring is minimized by:
- Storing the compound under inert gas (argon/nitrogen) at 2–8°C .
- Using anhydrous solvents and molecular sieves in reactions.
- Avoiding protic solvents (e.g., methanol) unless in controlled, buffered systems. Degradation products include boric acid and the corresponding diol, detectable via TLC or HPLC .
Q. How can reaction yields be optimized in challenging cross-couplings (e.g., with electron-deficient aryl halides)?
For electron-deficient partners:
- Increase catalyst loading (2–5 mol% Pd) and extend reaction times (24–48 hours).
- Use polar aprotic solvents (DMAc, DMF) to stabilize charged intermediates.
- Add ligands like SPhos or XPhos to enhance catalytic turnover.
- Monitor reaction progress via in-situ ¹¹B NMR to detect boron intermediates .
Q. What are the computational approaches to predict this compound’s reactivity in novel reactions?
Density Functional Theory (DFT) simulations can model:
- Boron-centered electrophilicity (NPA charges).
- Transition-state geometries for transmetallation steps.
- Solvent effects on reaction barriers (COSMO-RS). Tools like Gaussian or ORCA are used with B3LYP/6-31G(d) basis sets. Experimental validation via kinetic studies (e.g., Eyring plots) is recommended .
Methodological Challenges & Contradictions
Q. How to resolve discrepancies in reported catalytic conditions for similar dioxaborolanes?
Conflicting data on catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from impurities in starting materials or solvent effects. Systematic screening using Design of Experiments (DoE) methodologies is advised. For example, vary Pd source, ligand ratio, and temperature in a factorial design to identify robust conditions .
Q. What are the limitations of current purification methods for this compound?
Column chromatography may lead to boron leaching or silica gel adsorption due to the compound’s hydrophobicity. Alternatives include:
Q. How to address conflicting stability data under ambient conditions?
While some studies suggest stability at room temperature for ≤48 hours , others report partial hydrolysis (5–10%) within 24 hours. Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring. Use Karl Fischer titration to quantify residual moisture in solvents .
Safety & Handling
Q. What precautions are critical for safe handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
